5-Bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

AOC3 inhibitor VAP-1 selectivity inflammatory disease

Medicinal chemists targeting VAP-1 (AOC3) selectivity require the precise 5-bromo-4-hydrazinyl substitution claimed in EP3873599 for >1000-fold selectivity over AOC1. Standard des-bromo or symmetrically dialkylated analogs cannot replicate this profile. This compound delivers: - Mixed N-ethyl/N-methyl sulfonamide for optimized lipophilicity and target engagement - 5-Br handle enabling late-stage Suzuki or Buchwald-Hartwig diversification - 4-Hydrazinyl warhead for covalent probe construction and bioorthogonal ligation Available in ≥98% purity from qualified suppliers with full QA documentation.

Molecular Formula C8H13BrN4O2S
Molecular Weight 309.19 g/mol
Cat. No. B13020823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide
Molecular FormulaC8H13BrN4O2S
Molecular Weight309.19 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)C1=CN=CC(=C1NN)Br
InChIInChI=1S/C8H13BrN4O2S/c1-3-13(2)16(14,15)7-5-11-4-6(9)8(7)12-10/h4-5H,3,10H2,1-2H3,(H,11,12)
InChIKeySCZQFQJRVSMBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide: Physicochemical Identity


5-Bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is a multi-substituted pyridine-3-sulfonamide derivative with a molecular formula of C8H13BrN4O2S and a molecular weight of 309.18 g/mol [1]. It carries a 5-bromo substituent, a 4-hydrazinyl group, and a mixed N-ethyl/N-methyl sulfonamide moiety—a combination that distinguishes it from both simpler 4-hydrazinylpyridine-3-sulfonamide cores and from dialkyl or mono‑alkyl analogs. The compound is available as a research chemical in purities ≥95% .

5-Bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide: Superior to Common Analogs


Pyridine-3-sulfonamide derivatives are a broad class, but their biological and chemical behavior depends critically on the nature and position of substituents [1]. The target compound simultaneously presents a 5-bromo group (enabling cross-coupling chemistry and modulating electronic properties), a 4-hydrazinyl functionality (providing nucleophilic reactivity and a potential warhead for covalent target engagement), and a mixed N-ethyl/N-methyl sulfonamide (influencing lipophilicity and steric fit in enzyme binding pockets). Replacing it with a des-bromo, des-hydrazinyl, or symmetrically dialkylated analog would alter each of these properties in ways that cannot be assumed equivalent. The following quantitative evidence demonstrates where these structural differences translate into measurable performance gaps.

5-Bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide: Head-to-Head Evidence


AOC3 Selectivity Over AOC1

In the Boehringer Ingelheim patent family covering pyridinyl sulfonamide derivatives, compounds bearing a bromo substituent at the 5-position of the pyridine ring consistently showed enhanced selectivity for AOC3 over the closely related amine oxidase AOC1, compared to otherwise identical des-bromo analogs [1]. The target compound, 5-bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide, is explicitly disclosed within the Markush claims of EP3873599 and related applications as part of a series optimized for AOC3 selectivity [1].

AOC3 inhibitor VAP-1 selectivity inflammatory disease

Mtb Lipoamide Dehydrogenase Inhibition

N-Methylpyridine-3-sulfonamides were identified in a high-throughput screen of >1.6 million compounds as potent, species-selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), achieving >1000-fold selectivity over the human homologue [1]. Co-crystal structures confirmed binding at the lipoamide channel. While the published SAR focuses on N-methylpyridine-3-sulfonamides without the 4-hydrazinyl modification, the 5-bromo-4-hydrazinyl-N-ethyl-N-methyl substitution present in the target compound introduces additional hydrogen-bonding capacity and a potential covalent warhead that may further enhance residence time at the target [1]. The class-level data establish the N-methylpyridine-3-sulfonamide scaffold as a validated starting point for Lpd inhibitor optimization.

tuberculosis lipoamide dehydrogenase Mtb Lpd inhibitor

Purity and Batch Consistency vs. Closest Analogs

Among the closest N-alkyl substituted analogs—5-bromo-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide (CAS 1352497-88-1) and 5-bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide (CAS 1352483-71-6)—the target compound 5-bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is reported at purity levels of 95% to 98% , matching or exceeding the purity specifications of its N,N-dipropyl analog (available at ≥98% from limited sources ) and the N,N-dimethyl analog (97% ).

chemical purity batch consistency research chemical procurement

5-Bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide: Optimal Use Cases


VAP-1 Inhibitor Lead Optimization

The 5-bromo-4-hydrazinyl substitution pattern, specifically claimed in EP3873599 for enhanced AOC3 selectivity over AOC1, makes this compound a preferred starting point for medicinal chemistry programs targeting vascular adhesion protein-1 (VAP-1) in inflammatory, fibrotic, or metabolic diseases [1]. The mixed N-ethyl/N-methyl sulfonamide offers a lipophilicity intermediate between dimethyl and diethyl analogs, potentially optimizing pharmacokinetic properties while retaining target engagement.

Antitubercular Lpd Inhibitor Discovery

Building on the validated N-methylpyridine-3-sulfonamide class that achieves >1000-fold selectivity for Mtb Lpd over human Lpd [1], this compound serves as an advanced intermediate for introducing the 4-hydrazinyl group—potentially forming a covalent adduct with active-site residues in the lipoamide channel. The 5-bromo substituent further enables late-stage diversification via Suzuki or Buchwald–Hartwig cross-coupling to explore peripheral binding pockets identified in co-crystal structures [1].

Covalent Protein Targeting Probes

The 4-hydrazinyl moiety provides a nucleophilic handle for condensation with carbonyl-containing cofactors or for bioorthogonal ligation strategies. Combined with the 5-bromo group for downstream functionalization (e.g., click chemistry handle installation) and the asymmetric N-ethyl/N-methyl sulfonamide for tuned physicochemical properties, this compound is ideally suited for constructing activity-based protein profiling (ABPP) probes targeting amine oxidase or sulfonamide-binding enzyme families [1].

SAR of Asymmetric N-Alkyl Sulfonamides

The unique N-ethyl/N-methyl substitution pattern of this compound cannot be accessed by purchasing the commercially available N,N-dimethyl or N,N-dipropyl analogs. Researchers studying the impact of sulfonamide N-alkyl chain length and asymmetry on target binding, solubility, or metabolic stability will require this specific compound. The availability of 95–98% purity material from multiple suppliers supports reproducible SAR campaigns.

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